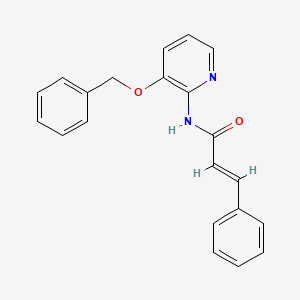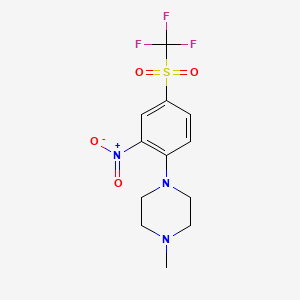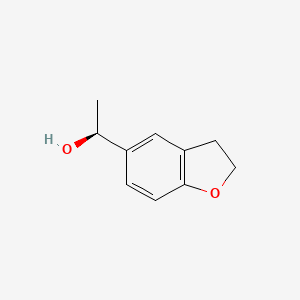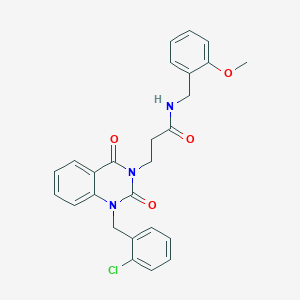
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide, also known as GSK-3β inhibitor, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
The mechanism of action of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide involves the inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ, which is a key regulator of various signaling pathways in the cell. (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ regulates the activity of several transcription factors, including β-catenin, which plays a crucial role in the Wnt signaling pathway. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ leads to the stabilization of β-catenin and the activation of the Wnt signaling pathway, which is essential for cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide are diverse and depend on the specific disease being targeted. In Alzheimer's disease, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide in lab experiments include its high potency and specificity for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibition, which allows for precise modulation of the Wnt signaling pathway. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for the research of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and diabetes. Another direction is to develop more potent and selective (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitors that can be used in clinical settings. Additionally, the development of novel drug delivery systems for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide could improve its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-3-nitropyridine, which is then reacted with phenylmagnesium bromide to form 3-phenyl-2-nitropyridine. The next step involves the reduction of the nitro group to an amine, which is then reacted with 3-phenylprop-2-enoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
The (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in Alzheimer's disease. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(14-13-17-8-3-1-4-9-17)23-21-19(12-7-15-22-21)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYIRIXUSZZAS-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)
![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)

![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)
![1-(benzo[d]isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B2839024.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)

![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)